(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate
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Overview
Description
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE is a complex organic compound with the molecular formula C17H23FN2O5S This compound is known for its unique structural features, which include a quinolizidine core and a sulfonyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinolizidine Core: The quinolizidine core can be synthesized through a series of cyclization reactions involving amines and aldehydes under acidic or basic conditions.
Introduction of the Sulfonyl Carbamate Group: The sulfonyl carbamate group is introduced through a reaction between the quinolizidine intermediate and a sulfonyl chloride derivative, followed by carbamation using an appropriate isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl carbamate group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Affecting the replication and transcription of genetic material.
Comparison with Similar Compounds
Similar Compounds
(1R,9aR)-Octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate: Similar structure but with different stereochemistry.
Methyl [(octahydro-1H-quinolizin-1-yl)methyl]amine: A related compound with a different functional group.
Uniqueness
(1R)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL N-[(4-FLUOROPHENYL)SULFONYL]CARBAMATE is unique due to its specific combination of a quinolizidine core and a sulfonyl carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H23FN2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(4-fluorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C17H23FN2O4S/c18-14-6-8-15(9-7-14)25(22,23)19-17(21)24-12-13-4-3-11-20-10-2-1-5-16(13)20/h6-9,13,16H,1-5,10-12H2,(H,19,21)/t13-,16?/m0/s1 |
InChI Key |
PPYNBSFRXMRRLN-KNVGNIICSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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